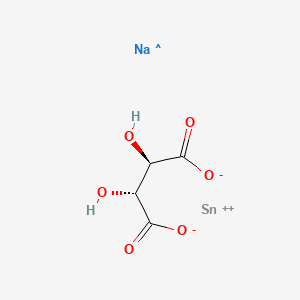
Tin sodium tartrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tin sodium tartrate is a chemical compound that combines tin, sodium, and tartrate ions. It is a coordination complex where tin is bonded to tartrate, a derivative of tartaric acid, and sodium ions. This compound is known for its unique properties and applications in various fields, including electroplating, catalysis, and as a reagent in chemical synthesis.
准备方法
Synthetic Routes and Reaction Conditions
Tin sodium tartrate can be synthesized through the reaction of tin salts with sodium tartrate in an aqueous solution. One common method involves dissolving tin(II) chloride in water and then adding sodium tartrate to the solution. The reaction typically occurs at room temperature, and the resulting solution is then evaporated to obtain the solid this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more controlled and large-scale processes. The starting materials, such as tin(II) chloride and sodium tartrate, are mixed in precise stoichiometric ratios. The reaction is carried out in large reactors, and the product is purified through crystallization or other separation techniques to ensure high purity and yield.
化学反应分析
Types of Reactions
Tin sodium tartrate undergoes various chemical reactions, including:
Oxidation: Tin in the compound can be oxidized to higher oxidation states.
Reduction: Tin can also be reduced to lower oxidation states.
Substitution: Ligands in the coordination complex can be substituted with other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or nitric acid can be used to oxidize tin.
Reducing Agents: Sodium borohydride or hydrazine can reduce tin.
Substitution Reactions: Ligands such as ammonia or phosphines can replace tartrate under specific conditions.
Major Products Formed
Oxidation: Tin(IV) compounds.
Reduction: Tin(0) or tin(II) compounds.
Substitution: New coordination complexes with different ligands.
科学研究应用
Tin sodium tartrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in analytical chemistry.
Biology: Employed in biochemical assays and as a stabilizing agent for enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in electroplating processes to deposit tin coatings on various substrates and in the production of tin-based nanomaterials for electronic applications
作用机制
The mechanism of action of tin sodium tartrate involves its ability to coordinate with various substrates and catalyze reactions. The tin ion in the compound can interact with electron-rich sites on substrates, facilitating chemical transformations. The tartrate ligand stabilizes the tin ion and enhances its reactivity. Molecular targets include organic molecules and metal ions, and the pathways involved often include redox reactions and ligand exchange processes.
相似化合物的比较
Similar Compounds
Tin(II) chloride: A simple tin salt used in similar applications but lacks the stabilizing effect of tartrate.
Sodium tartrate: Used as a reagent and stabilizer but does not have the catalytic properties of tin sodium tartrate.
Potassium sodium tartrate (Rochelle salt): Known for its piezoelectric properties and used in different applications such as electroplating and as a reagent in analytical chemistry.
Uniqueness
This compound is unique due to its combination of tin and tartrate, which provides both catalytic activity and stability. This makes it particularly useful in applications requiring both properties, such as in electroplating and as a catalyst in organic synthesis.
属性
CAS 编号 |
72378-89-3 |
|---|---|
分子式 |
C4H4NaO6Sn |
分子量 |
289.77 g/mol |
InChI |
InChI=1S/C4H6O6.Na.Sn/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;;+2/p-2/t1-,2-;;/m1../s1 |
InChI 键 |
GYRRXVUDXDNJTF-OLXYHTOASA-L |
手性 SMILES |
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Na].[Sn+2] |
规范 SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Na].[Sn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Benzoyl-3-hydroxy-6-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14472942.png)
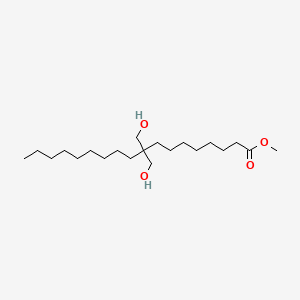
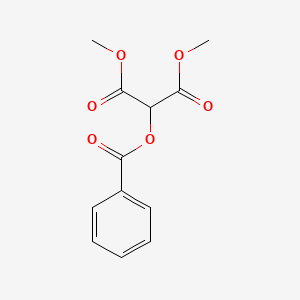
![1-[(Diethoxyphosphoryl)sulfanyl]aziridine](/img/structure/B14472966.png)
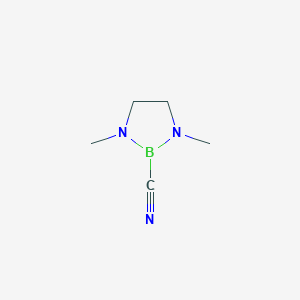


![3-Ethyl-2-oxaspiro[4.4]nonan-1-one](/img/structure/B14472991.png)
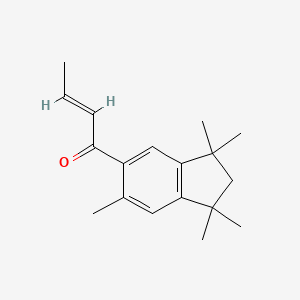

![(Bicyclo[6.1.0]nonane-9,9-diyl)bis(trimethylsilane)](/img/structure/B14473004.png)


methanone](/img/structure/B14473048.png)
